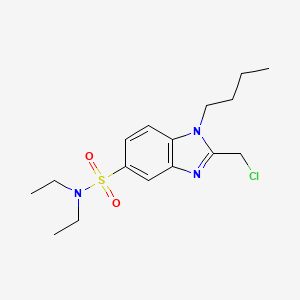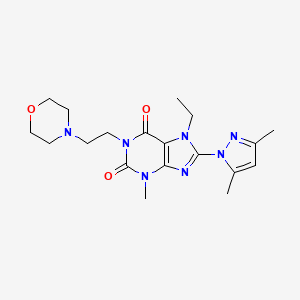
4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the linear formula C12H14ClN3S . It has a CAS number of 92696-66-7 .
Molecular Structure Analysis
The molecular weight of this compound is 267.782 . The linear formula C12H14ClN3S indicates that it contains 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including compounds structurally related to 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide, have been extensively studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has demonstrated high efficiency in preventing corrosion of mild steel in acidic media. Such compounds are considered very effective inhibitors, with their adsorption behavior following Langmuir's adsorption isotherm, suggesting potential applications in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).
Organic Synthesis
Research on triazole derivatives also extends to their synthesis and application in organic chemistry. The preparation of n-Butyl 4-Chlorophenyl Sulfide showcases the chemical versatility of such compounds, highlighting their role in the development of new synthetic pathways for halogen and sulfur compounds. These studies contribute to the broader understanding of nucleophilic substitution reactions and their applications in synthesizing complex organic molecules (McWilliams et al., 2003).
Environmental Applications
The environmental degradation of chlorophenols, for which compounds similar to this compound might be relevant, demonstrates the potential of triazole derivatives in environmental chemistry. For instance, the synergistic degradation of 4-chlorophenol by persulfate and oxalic acid in a heterogeneous Fenton-like system indicates the applicability of related compounds in wastewater treatment and the removal of toxic contaminants from the environment (Hadi et al., 2020).
Eigenschaften
IUPAC Name |
4-butyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-2-3-7-16-11(14-15-12(16)17)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVSLCBVYKWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)
![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2645529.png)
![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)




![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)